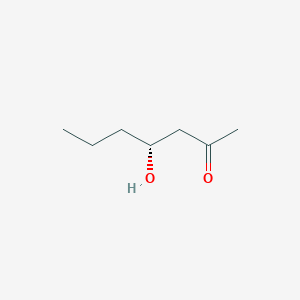
2-Heptanone, 4-hydroxy-, (4R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Hydroxy-2-heptanone is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxy-2-heptanone can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-2-heptanone using chiral catalysts to obtain the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral catalysts are employed to induce the formation of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-4-Hydroxy-2-heptanone typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-4-Hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-2-heptanone or 4-hydroxyheptanal.
Reduction: Formation of 4-hydroxyheptanol.
Substitution: Formation of 4-chloro-2-heptanone or 4-bromo-2-heptanone.
Aplicaciones Científicas De Investigación
Chemistry
2-Heptanone, 4-hydroxy-, serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the synthesis of complex organic molecules, which is essential in developing pharmaceuticals and other chemical products. The compound can undergo various chemical reactions, including:
- Oxidation : Transforming the hydroxyl group into a carbonyl compound.
- Reduction : Converting the carbonyl group into an alcohol.
- Substitution : Replacing the hydroxyl group with other functional groups.
The following table summarizes its reactivity:
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | 4-Oxo-2-heptanone |
| Reduction | NaBH4, LiAlH4 | 4-Hydroxyheptanol |
| Substitution | SOCl2, PBr3 | 4-Chloro-2-heptanone |
Biology
In biological research, this compound acts as a precursor in the biosynthesis of certain natural products. It is involved in enzyme-catalyzed reactions that are crucial for metabolic pathways. Studies have shown that it can influence the activity of specific enzymes, making it a valuable tool for biochemical investigations .
Medicine
The therapeutic potential of 2-heptanone, 4-hydroxy-, is currently under investigation. It has been explored as an intermediate in synthesizing pharmaceuticals due to its ability to form various bioactive compounds. Research indicates that its derivatives may exhibit anti-inflammatory and antimicrobial properties, which could lead to novel therapeutic agents .
Industrial Applications
In industry, this compound is used in the production of flavors and fragrances. Its pleasant odor profile makes it suitable for incorporation into perfumes and cosmetic products. Additionally, it serves as an intermediate in synthesizing fine chemicals used in various consumer products .
Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of 2-heptanone, 4-hydroxy-, as a starting material for synthesizing anti-inflammatory drugs. By modifying its structure through oxidation and reduction reactions, researchers successfully produced several novel compounds that showed promising biological activity in vitro.
Case Study 2: Flavoring Agent Development
Another investigation focused on the application of this compound in developing new flavoring agents for food products. The study highlighted how altering the concentration and combining it with other flavor compounds enhanced sensory properties, leading to improved consumer acceptance.
Mecanismo De Acción
The mechanism of action of ®-4-Hydroxy-2-heptanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and carbonyl groups in the molecule play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
®-4-Hydroxy-2-heptanone can be compared with other similar compounds, such as:
4-Hydroxy-2-pentanone: A shorter-chain analog with similar chemical properties but different physical characteristics.
4-Hydroxy-2-nonanone: A longer-chain analog with increased hydrophobicity and different reactivity.
2-Hydroxy-4-heptanone: An isomer with the hydroxyl group at a different position, leading to distinct chemical behavior.
The uniqueness of ®-4-Hydroxy-2-heptanone lies in its specific chiral configuration, which imparts unique reactivity and interactions compared to its analogs.
Propiedades
Número CAS |
143004-06-2 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(4R)-4-hydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
QSJHFVISBQRPRU-SSDOTTSWSA-N |
SMILES |
CCCC(CC(=O)C)O |
SMILES isomérico |
CCC[C@H](CC(=O)C)O |
SMILES canónico |
CCCC(CC(=O)C)O |
Sinónimos |
2-Heptanone, 4-hydroxy-, (4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















